molecular formula C10H16N4 B13502364 3-(Piperazin-1-yl)benzene-1,2-diamine

3-(Piperazin-1-yl)benzene-1,2-diamine

Cat. No.: B13502364
M. Wt: 192.26 g/mol
InChI Key: YXKRNDBVASUUSZ-UHFFFAOYSA-N
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Description

3-(Piperazin-1-yl)benzene-1,2-diamine is a heterocyclic amine compound that consists of a benzene ring substituted with a piperazine ring and two amino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperazin-1-yl)benzene-1,2-diamine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization yields the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step procedures that ensure high yield and purity. These methods may include parallel solid-phase synthesis and photocatalytic synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(Piperazin-1-yl)benzene-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: Nucleophilic substitution reactions are common, especially involving the amino groups.

Common Reagents and Conditions

Common reagents used in these reactions include sulfonium salts, DBU, and PhSH. Reaction conditions often involve refluxing in methylene chloride or other suitable solvents .

Major Products Formed

The major products formed from these reactions include protected piperazines, quinones, and various amine derivatives .

Scientific Research Applications

3-(Piperazin-1-yl)benzene-1,2-diamine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Piperazin-1-yl)benzene-1,2-diamine involves its interaction with molecular targets such as dopamine and serotonin receptors. By binding to these receptors, the compound can modulate neurotransmitter activity, which is the basis for its potential antipsychotic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Piperazin-1-yl)benzene-1,2-diamine is unique due to its dual functionality, combining the properties of both a piperazine ring and a benzene ring with amino groups. This structural feature allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various applications.

Properties

IUPAC Name

3-piperazin-1-ylbenzene-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4/c11-8-2-1-3-9(10(8)12)14-6-4-13-5-7-14/h1-3,13H,4-7,11-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXKRNDBVASUUSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=CC(=C2N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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